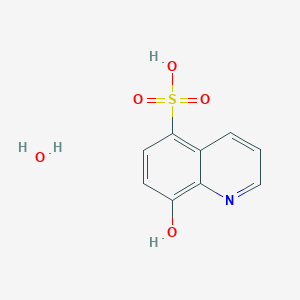

4-氨基-N,N-二甲基-3-硝基苯胺

描述

Synthesis Analysis

The synthesis of nitroaniline derivatives, including 4-Amino-N,N-dimethyl-3-nitroaniline, often involves complex reactions that carefully introduce nitro and amino groups into the aromatic ring. These processes require precise control over reaction conditions to ensure the correct substitution pattern and to minimize by-products. A common approach includes the nitration of aniline derivatives followed by a reduction and methylation process to introduce the dimethylamino functionality (Neupane & Rai, 2017).

Molecular Structure Analysis

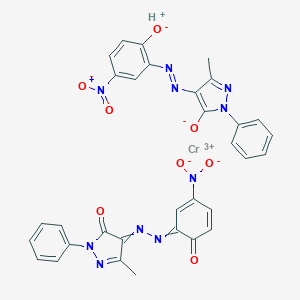

The molecular structure of nitroaniline derivatives has been the subject of various studies aiming to understand the effects of substituents on molecular geometry and electronic properties. Crystallographic studies have shown that these compounds can exhibit different molecular conformations, influenced by intramolecular interactions and the presence of substituents on the aromatic ring. These structural variations can significantly impact their physical and chemical properties, including optical behavior (Borbulevych et al., 2002).

Chemical Reactions and Properties

Nitroaniline derivatives participate in a wide range of chemical reactions, reflecting their rich chemistry. They can undergo nucleophilic substitution reactions, where the nitro group makes the aromatic ring more susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of various compounds, including dyes and materials with specific optical properties. The amino and nitro groups also facilitate the formation of hydrogen bonds, influencing the compounds' solubility and crystallization behavior (Krawiec & Krygowski, 1991).

Physical Properties Analysis

The physical properties of 4-Amino-N,N-dimethyl-3-nitroaniline, such as melting point, solubility, and crystal structure, are closely related to its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role in the synthesis of more complex molecules or materials. The introduction of nitro and amino groups can significantly alter these physical characteristics, affecting the material's stability and performance in different environments (Vyas et al., 1984).

Chemical Properties Analysis

The chemical properties of 4-Amino-N,N-dimethyl-3-nitroaniline are influenced by the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups. This combination of functional groups makes the compound an interesting subject for studying charge transfer and electronic distribution within the molecule. These properties are particularly relevant in the context of developing materials with non-linear optical properties, where the precise arrangement of electron-donating and withdrawing groups can lead to significant enhancements in performance (Kolev et al., 2007).

科学研究应用

纺织工业中的染色性能

4-氨基-N,N-二甲基-3-硝基苯胺因其在织物染色中的应用而受到研究。Jarad (2016) 的研究表明,它可用于与金属离子形成配合物,然后将其应用于棉织物。这些化合物表现出良好的抗菌活性和令人满意的洗涤牢度,表明其在纺织工业中的潜力。

晶体学和分子研究

该化合物一直是晶体学研究的兴趣所在。例如,Cannon 等人 (2001) 探索了 N,N-二甲基化硝基苯胺中的氢键。此类研究对于理解结构特性和在材料科学中的潜在应用至关重要。

分子几何和电子分布研究

Krygowski 和 Maurin (1989) 对 N,N-二甲基-4-硝基苯胺的几何结构进行了分析,对这种化合物中通过共振的经典概念提供了见解。这项研究对于理解这些分子的电子性质非常重要。

固态核磁共振光谱中的应用

Naito 等人 (1982) 研究了 N,N-二甲基-4-硝基苯胺在固态核磁共振光谱中的作用。这项研究突出了其在增强核磁共振光谱技术中的潜在用途。

环境科学中的生物降解

在环境科学领域,已经研究了 4-硝基苯胺及其衍生物的生物降解潜力。Khalid 等人 (2009) 专注于使用细菌培养物从纺织染料废水中去除 4-硝基苯胺。此类研究对于解决与染料工业相关的环境污染问题至关重要。

压电和光学性质

Baptista 等人 (2022) 研究了 N,N-二甲基-4-硝基苯胺纳米晶体的压电和光学性质,展示了其在能量收集和固态蓝色发射器中的潜力。

安全和危害

4-Amino-N,N-dimethyl-3-nitroaniline is classified as acutely toxic, both orally and dermally, and can cause skin and eye irritation . It is also toxic if inhaled and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, or vapors .

作用机制

Target of Action

This compound is primarily used for research and development purposes

Mode of Action

It is known that nitro compounds can form charge-transfer or π complexes with aromatic hydrocarbons . This interaction could potentially influence the compound’s mode of action.

Biochemical Pathways

The biochemical pathways affected by 4-Amino-N,N-dimethyl-3-nitroaniline are currently unknown. As a nitro compound, it may potentially interact with biochemical pathways involving aromatic hydrocarbons

属性

IUPAC Name |

4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWGRITUYIECBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369915 | |

| Record name | 4-Amino-N,N-dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16293-12-2 | |

| Record name | 4-Amino-N,N-dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。